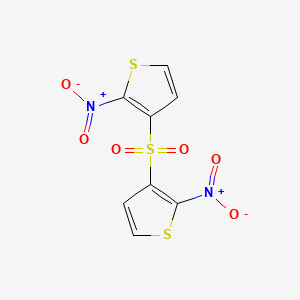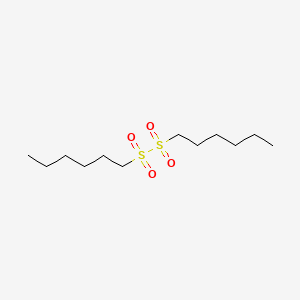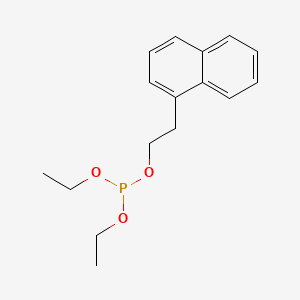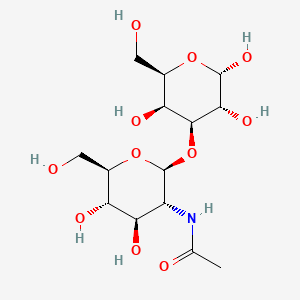
3,3'-Sulfonylbis(2-nitrothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(2-nitrothiophene) is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two nitro groups and a sulfonyl group, making it a unique and versatile molecule in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(2-nitrothiophene) typically involves the nitration of thiophene derivatives. One common method includes the reaction of thiophene with fuming nitric acid in the presence of acetic anhydride . The reaction is carried out at low temperatures to prevent oxidation and ensure the formation of the desired nitrothiophene product. The product is then purified through crystallization and filtration.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(2-nitrothiophene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(2-nitrothiophene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of dinitrothiophene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(2-nitrothiophene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(2-nitrothiophene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrothiophene: A simpler thiophene derivative with one nitro group.
3,3’-Dinitrothiophene: A similar compound with two nitro groups but lacking the sulfonyl group.
Thiophene-2-sulfonamide: A thiophene derivative with a sulfonamide group instead of nitro groups.
Uniqueness
3,3’-Sulfonylbis(2-nitrothiophene) is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64729-09-5 |
|---|---|
Molekularformel |
C8H4N2O6S3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-nitro-3-(2-nitrothiophen-3-yl)sulfonylthiophene |
InChI |
InChI=1S/C8H4N2O6S3/c11-9(12)7-5(1-3-17-7)19(15,16)6-2-4-18-8(6)10(13)14/h1-4H |
InChI-Schlüssel |
LPDAREBJDCWAEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1S(=O)(=O)C2=C(SC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)





![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)




![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)

![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
